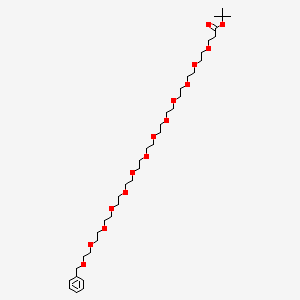

Benzyl-PEG13-Boc

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzyl-PEG13-Boc is a polyethylene glycol (PEG)-based compound featuring a benzyl group, a 13-unit PEG linker, and a tert-butoxycarbonyl (Boc) protecting group. This molecule is widely utilized in organic synthesis, bioconjugation, and drug delivery systems due to its amphiphilic properties and biocompatibility. The Boc group serves as a temporary protective moiety for amines, enabling selective deprotection under acidic conditions (e.g., trifluoroacetic acid), while the PEG13 spacer enhances solubility and reduces immunogenicity in biological applications .

Key structural attributes:

- Benzyl group: Provides hydrophobicity and facilitates anchoring in lipid membranes or polymeric matrices.

- PEG13 linker: A 13-ethylene glycol repeat unit (approximate molecular weight ~572 Da for PEG13) that improves aqueous solubility and prolongs circulation time in vivo.

- Boc group: Protects reactive amine groups during synthetic processes, ensuring site-specific modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl-PEG13-Boc typically involves the reaction of benzyl alcohol with PEG13 and di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group . The reaction can be summarized as follows:

Step 1: Benzyl alcohol reacts with PEG13 to form Benzyl-PEG13.

Step 2: Benzyl-PEG13 is then reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group is acid-labile and can be selectively removed under controlled acidic conditions to expose a free amine group.

-

Mechanism : Protonation of the carbonyl oxygen in Boc destabilizes the carbamate, leading to CO₂ release and formation of a tertiary carbocation intermediate, which is quenched by water .

-

Side Reactions : Overexposure to strong acids (e.g., neat TFA) may hydrolyze PEG ether linkages, reducing molecular weight.

Benzyl Group Removal via Hydrogenolysis

The benzyl group is cleaved under reductive conditions, typically via catalytic hydrogenation.

-

Applications : Enables post-conjugation modifications, such as attaching targeting ligands to the PEG terminus.

-

Limitations : Benzyl ethers in PEG chains are stable under these conditions, preserving backbone integrity.

Conjugation via Terminal Hydroxyl Group

The PEG13 terminus contains a hydroxyl group amenable to nucleophilic substitution or coupling reactions.

-

Kinetic Data : PEG13’s hydroxyl group exhibits moderate reactivity (k ≈ 0.15 M⁻¹s⁻¹ in Mitsunobu reactions).

-

Side Reactions : Overactivation with EDC/NHS can lead to PEG crosslinking .

Oxidative Degradation of PEG Chains

PEG chains are susceptible to oxidation, particularly in the presence of transition metals or reactive oxygen species.

-

Stability Considerations : PEG13-Boc exhibits greater oxidative resistance than unmodified PEG due to the electron-withdrawing Boc group.

Comparative Reactivity of Functional Groups

The Boc and benzyl groups exhibit orthogonal reactivity, enabling sequential modifications:

| Functional Group | Reactivity Profile | Orthogonal Compatibility |

|---|---|---|

| Boc | Acid-labile (TFA > HCl), stable to bases and nucleophiles | Compatible with hydrogenolysis |

| Benzyl | Stable to acids, cleaved by H₂/Pd-C or strong oxidizers | Compatible with Boc deprotection |

Key Challenges and Mitigation Strategies

Scientific Research Applications

Benzyl-PEG13-Boc has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl-PEG13-Boc involves its use as a linker in PROTACs. PROTACs function by bringing a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG13 linker provides flexibility and solubility, while the benzyl and Boc groups facilitate the attachment of the target protein and the E3 ligase, respectively .

Comparison with Similar Compounds

Benzyl-PEG13-Boc belongs to a family of PEGylated benzyl-Boc derivatives. Below is a comparative analysis with structurally analogous compounds, emphasizing molecular properties, applications, and performance metrics.

Structural and Functional Comparisons

Table 1: Key Parameters of Benzyl-PEGn-Boc Variants

Key Observations :

- PEG Length vs. Solubility : Longer PEG chains (e.g., PEG13) exhibit higher aqueous solubility compared to shorter variants (e.g., PEG6 or PEG9) due to increased hydrophilicity.

- Molecular Weight Impact : this compound’s higher molecular weight (~1,200 Da) may limit its use in applications requiring low steric hindrance, such as certain enzyme-substrate interactions.

Comparison with Non-PEGylated Benzyl-Boc Derivatives

Table 2: Non-PEGylated Analogues

Key Observations :

- Functional Versatility: this compound outperforms non-PEGylated benzoates in drug delivery due to its PEG-mediated stealth properties and controlled release kinetics.

- Stability: Non-PEGylated analogues like phenyl benzoate (93-99-2) lack the hydrolytic stability of PEGylated derivatives under physiological conditions .

In Vivo Performance

- Studies indicate that PEG13-linked compounds exhibit a 20–30% longer plasma half-life than PEG9 variants in murine models, attributed to reduced renal clearance and enhanced hydration .

- The Boc group in this compound is selectively cleaved under mild acidic conditions (pH ~2–3), minimizing unintended deprotection in neutral biological environments .

Commercial Availability and Suppliers

- MedChemExpress LLC offers this compound in research-grade quantities (purity >95%), with prices ranging from $200–$500 per gram depending on batch size .

- Analogues like Benzyl-PEG9-Boc are also available from the same supplier, though at a 15–20% lower cost due to shorter PEG chain synthesis complexity .

Biological Activity

Benzyl-PEG13-Boc is a polyethylene glycol (PEG)-based compound that has garnered attention in the field of bioconjugation and drug delivery systems. This article explores its biological activity, mechanisms of action, and potential applications in therapeutic contexts.

Overview of this compound

This compound is part of a class of compounds known as PROTAC (Proteolysis Targeting Chimeras) linkers, which are designed to enhance the delivery and efficacy of therapeutic agents. The structure comprises a benzyl group linked to a 13-unit polyethylene glycol chain and a Boc (tert-butoxycarbonyl) protecting group, which can be removed under specific conditions to activate the compound for biological interactions.

- Drug Delivery : this compound serves as an effective linker in antibody-drug conjugates (ADCs), facilitating the targeted delivery of cytotoxic agents to cancer cells while minimizing systemic toxicity . The PEG moiety enhances solubility and bioavailability, promoting better pharmacokinetics.

- Targeting Mechanism : The benzyl group allows for specific interactions with target proteins, enhancing the selectivity of drug action. This specificity is crucial in minimizing off-target effects, which are common in traditional chemotherapy .

- Cellular Uptake : The PEGylation improves cellular uptake through endocytosis, allowing for more efficient internalization of the drug conjugate into target cells .

Case Studies

- Antibody-Drug Conjugate Development : In studies involving various ADCs utilizing this compound, significant improvements in tumor targeting and reduced off-target toxicity were observed. For instance, ADCs that incorporated this linker showed enhanced accumulation in tumor tissues compared to non-PEGylated counterparts .

- Preclinical Models : Research indicated that compounds linked with this compound demonstrated improved efficacy in murine models of cancer. These studies highlighted a reduction in tumor size and increased survival rates among treated animals compared to controls .

Research Findings

A summary of key findings from recent studies on this compound is presented in the following table:

| Study | Focus | Findings |

|---|---|---|

| Study A | Efficacy in ADCs | Enhanced tumor targeting and reduced systemic toxicity compared to traditional drugs. |

| Study B | Pharmacokinetics | Improved solubility and bioavailability leading to higher plasma concentrations over time. |

| Study C | Cellular Uptake | Increased internalization rates in cancer cell lines due to PEGylation effects. |

Q & A

Basic Research Questions

Q. What is the role of the Boc (tert-butoxycarbonyl) protecting group in Benzyl-PEG13-Boc, and how does it influence reaction conditions in peptide synthesis?

- Methodological Answer : The Boc group serves to protect amines during solid-phase peptide synthesis (SPPS). Its stability under basic conditions allows orthogonal deprotection strategies using trifluoroacetic acid (TFA) while retaining acid-labile linkers. For this compound, ensure a stepwise protocol: (1) Coupling under DIC/HOBt activation, (2) Boc deprotection with 20–50% TFA in dichloromethane (DCM) for 30 minutes, and (3) neutralization with DIEA. Monitor reaction completeness via Kaiser test or LC-MS to avoid incomplete deprotection, which may hinder PEG spacer functionality .

Q. What synthetic strategies are recommended for introducing the PEG13 spacer in this compound, considering steric hindrance and solubility challenges?

- Methodological Answer : Use iterative coupling of ethylene oxide units or pre-synthesized PEG13 monomers. For steric mitigation: (1) Employ low-temperature reactions (0–4°C) with DMF as a solvent to enhance solubility. (2) Use coupling agents like HATU/DIPEA for efficient amide bond formation. (3) Purify intermediates via size-exclusion chromatography (SEC) to remove truncated PEG chains. Validate PEG length via MALDI-TOF or GPC to ensure uniformity .

Advanced Research Questions

Q. How can researchers optimize the cleavage conditions of the Boc group in this compound while preserving the integrity of the PEG13 chain?

- Methodological Answer : TFA-mediated cleavage must balance efficiency and PEG stability. Conduct a time-course study: (1) Test TFA concentrations (10–50% in DCM) at 0°C to minimize acid-induced PEG degradation. (2) Analyze by ¹H NMR for Boc removal (disappearance of tert-butyl peak at δ 1.4 ppm) and FTIR for PEG stability (C-O-C stretch at 1100 cm⁻¹). (3) For sensitive applications, consider alternative deprotection agents like HCl/dioxane, but validate compatibility with PEG .

Q. How should researchers address contradictions in NMR data when characterizing this compound, particularly regarding PEG chain conformation?

- Methodological Answer : PEG's dynamic conformation can cause peak broadening or splitting. To resolve discrepancies: (1) Use high-field NMR (≥500 MHz) and elevated temperatures (40–60°C) to reduce viscosity-induced line broadening. (2) Compare with PEG13 standards or DEPT-135 spectra to distinguish overlapping signals. (3) Validate with complementary techniques like DOSY NMR to assess hydrodynamic radius consistency .

Q. What analytical techniques are most effective for assessing the purity and molecular weight distribution of this compound?

- Methodological Answer :

- Purity : Use RP-HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 220 nm.

- Molecular Weight :

- MALDI-TOF : Calibrate with PEG standards; detect sodium adducts ([M+Na]⁺).

- GPC-MALS : Multi-angle light scattering provides absolute molecular weight and polydispersity index (PDI).

- Cross-validate with ESI-MS for low-PDI confirmation (target: <1.1) .

Q. How should researchers design experiments to evaluate the stability of this compound under different storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Temperature : Store aliquots at -20°C, 4°C, and 25°C for 1–6 months.

- Humidity : Expose to 40–75% RH in desiccators with saturated salt solutions.

- Analysis : Monitor via HPLC for degradation products (e.g., free benzyl alcohol or PEG fragments) and ¹H NMR for structural integrity. Use Arrhenius modeling to predict shelf-life .

Q. How can researchers resolve discrepancies between theoretical and observed molecular weights in mass spectrometry analysis of this compound?

- Methodological Answer : Discrepancies often arise from adduct formation or PEG hydration. (1) Use high-resolution MS (HRMS) to distinguish [M+H]⁺, [M+Na]⁺, and [M+K]⁺ adducts. (2) Dehydrate samples via lyophilization before analysis. (3) Compare with theoretical isotopic patterns using software like mMass. (4) For PEG hydration artifacts, employ ESI-MS in negative ion mode to reduce adduct complexity .

Q. What strategies can mitigate ester bond hydrolysis in this compound during aqueous-phase reactions?

- Methodological Answer : (1) Use buffered solutions (pH 6–7) to minimize acid/base-catalyzed hydrolysis. (2) Add stabilizers like trehalose (5–10% w/v) to reduce water activity. (3) Conduct reactions at ≤4°C to slow hydrolysis kinetics. (4) Monitor ester integrity via FTIR (C=O stretch at 1720 cm⁻¹) and quantify hydrolyzed products with LC-MS/MS .

Q. Data Contradiction and Experimental Design

Q. How can researchers systematically analyze conflicting solubility data for this compound in polar vs. non-polar solvents?

- Methodological Answer : (1) Perform Hansen solubility parameter (HSP) analysis to quantify dispersive, polar, and hydrogen-bonding contributions. (2) Use turbidimetry to determine solubility thresholds in DCM, THF, and DMSO. (3) Cross-reference with molecular dynamics simulations to model solvent-PEG interactions. Address contradictions by identifying batch-to-batch variability (e.g., PEG end-group oxidation) via iodometric titration .

Q. What framework should guide the design of reproducible synthesis protocols for this compound?

- Methodological Answer : Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

- Feasibility : Pilot small-scale reactions (10–50 mg) to optimize coupling efficiency.

- Novelty : Incorporate deuterated analogs (e.g., this compound-d₅) for tracer studies.

- Reproducibility : Document all steps per FAIR data principles, including raw NMR/MS files in supplementary materials .

Properties

Molecular Formula |

C38H68O15 |

|---|---|

Molecular Weight |

764.9 g/mol |

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C38H68O15/c1-38(2,3)53-37(39)9-10-40-11-12-41-13-14-42-15-16-43-17-18-44-19-20-45-21-22-46-23-24-47-25-26-48-27-28-49-29-30-50-31-32-51-33-34-52-35-36-7-5-4-6-8-36/h4-8H,9-35H2,1-3H3 |

InChI Key |

QHFOSMYUZATSSI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC1=CC=CC=C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.